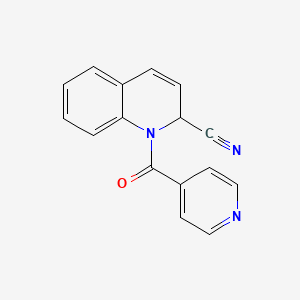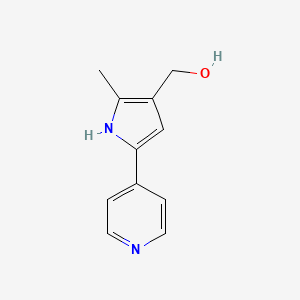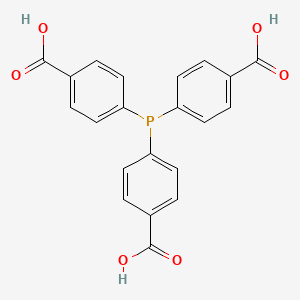![molecular formula C50H80O28 B12831056 [(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,4R,5R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12831056.png)
[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,4R,5R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rebaudioside D is a steviol glycoside derived from the leaves of the Stevia rebaudiana Bertoni plant. It is known for its zero-calorie, high-intensity sweetness and is used as a natural sweetener. Rebaudioside D has gained significant attention due to its potential to replace sugar in various food and beverage products, especially for individuals looking to reduce their calorie intake and manage conditions like obesity, diabetes, and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rebaudioside D can be synthesized from rebaudioside A through enzymatic glycosylation. A novel glycosyltransferase from Bacillus subtilis, known as YojK, has been identified for this purpose. The enzyme catalyzes the transfer of glucose units to rebaudioside A, converting it into rebaudioside D. The reaction typically involves a mixture containing rebaudioside A, uridine diphosphate glucose, manganese chloride, and the glycosyltransferase enzyme, incubated at 35°C for 20 minutes .
Industrial Production Methods
Industrial production of rebaudioside D involves the use of recombinant microorganisms expressing specific glycosyltransferases. For instance, a recombinant microorganism expressing EUGT11 and UGT76G1 enzymes can convert rebaudioside A and stevioside into rebaudioside D and rebaudioside M. This method allows for large-scale production with high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Rebaudioside D primarily undergoes glycosylation reactions, where glucose units are added to its structure. This process is catalyzed by glycosyltransferase enzymes. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
The common reagents used in the glycosylation of rebaudioside D include uridine diphosphate glucose and manganese chloride. The reaction conditions usually involve a buffered solution at pH 8.0, with the reaction mixture incubated at 35°C .
Major Products Formed
The major product formed from the glycosylation of rebaudioside A is rebaudioside D. Further glycosylation can produce rebaudioside M, another steviol glycoside with similar sweetening properties .
Scientific Research Applications
Rebaudioside D has a wide range of scientific research applications:
Chemistry: It is studied for its unique glycosylation reactions and the development of efficient synthetic routes for high-yield production.
Biology: Research focuses on its metabolic pathways and its effects on glucose metabolism.
Medicine: It is investigated for its potential benefits in managing diabetes, obesity, and cardiovascular diseases due to its zero-calorie sweetness.
Industry: Rebaudioside D is used in the food and beverage industry as a natural sweetener, providing a healthier alternative to sugar
Mechanism of Action
Rebaudioside D exerts its sweetening effect by interacting with the sweet taste receptors on the tongue. These receptors, known as T1R2 and T1R3, are part of the G-protein-coupled receptor family. When rebaudioside D binds to these receptors, it activates a signaling cascade that ultimately results in the perception of sweetness. The compound is not metabolized by the human body, making it a non-caloric sweetener .
Comparison with Similar Compounds
Rebaudioside D is one of several steviol glycosides found in Stevia rebaudiana Bertoni. Other similar compounds include:
Stevioside: Another major steviol glycoside with a slightly bitter aftertaste.
Rebaudioside A: Known for its high sweetness and minimal aftertaste, making it one of the most commonly used steviol glycosides.
Rebaudioside M: Similar to rebaudioside D but with a different glycosylation pattern, resulting in a slightly different taste profile.
Dulcoside A: Less sweet compared to rebaudioside D and rebaudioside A.
Rebaudioside D is unique due to its balanced sweetness profile and minimal aftertaste, making it a preferred choice for various applications in the food and beverage industry.
Properties
Molecular Formula |
C50H80O28 |
|---|---|
Molecular Weight |
1129.2 g/mol |
IUPAC Name |
[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,4R,5R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C50H80O28/c1-18-11-49-9-5-24-47(2,7-4-8-48(24,3)46(68)77-44-39(34(64)29(59)22(15-54)72-44)75-42-36(66)32(62)27(57)20(13-52)70-42)25(49)6-10-50(18,17-49)78-45-40(76-43-37(67)33(63)28(58)21(14-53)71-43)38(30(60)23(16-55)73-45)74-41-35(65)31(61)26(56)19(12-51)69-41/h19-45,51-67H,1,4-17H2,2-3H3/t19?,20?,21?,22?,23?,24-,25-,26+,27+,28+,29+,30+,31+,32+,33+,34+,35?,36?,37?,38+,39?,40?,41-,42-,43-,44-,45-,47+,48+,49+,50-/m0/s1 |
InChI Key |
RPYRMTHVSUWHSV-MPRYTLEPSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5C([C@@H]([C@@H](C(O5)CO)O)O[C@H]6C([C@@H]([C@@H](C(O6)CO)O)O)O)O[C@H]7C([C@@H]([C@@H](C(O7)CO)O)O)O)(C)C(=O)O[C@H]8C([C@@H]([C@@H](C(O8)CO)O)O)O[C@H]9C([C@@H]([C@@H](C(O9)CO)O)O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(4-methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12831001.png)





![ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate](/img/structure/B12831042.png)




